Makisterone C
CAS No.: 19974-41-5
Cat. No.: VC20750850
Molecular Formula: C29H48O7
Molecular Weight: 508.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19974-41-5 |
|---|---|
| Molecular Formula | C29H48O7 |
| Molecular Weight | 508.7 g/mol |
| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
| Standard InChI Key | CIQDSODCPIIBBH-RUVATRSJSA-N |
| Isomeric SMILES | CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |
| SMILES | CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
| Canonical SMILES | CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Makisterone C is a polyhydroxylated steroid compound with the molecular formula C29H48O7 and a molecular weight of 508.7 g/mol . The compound is registered in chemical databases with PubChem CID 24984905 and is identified by CAS number 19974-41-5 . As with other ecdysteroids, the essential structural characteristics of Makisterone C include a cis-(5β-H) junction of rings A and B, a 7-en-6-one chromophore, and a trans-(14α-OH) junction of rings C and D .
Nomenclature and Synonyms
The IUPAC name of Makisterone C is (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one . The compound is also known by several synonyms, including:
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Makisterone C
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Rapisterone C
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(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-6-one
Chemical Properties
The chemical properties of Makisterone C are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C29H48O7 |
| Molecular Weight | 508.7 g/mol |
| CAS Number | 19974-41-5 |
| PubChem CID | 24984905 |
| InChI | InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
Natural Sources and Distribution
Plant Sources
Makisterone C has been isolated from several plant species across different botanical families. The documented natural sources of this compound are presented in the following table:
Ecological Significance
Within the plant kingdom, phytoecdysteroids like Makisterone C serve important ecological functions. These compounds often act as chemical defense mechanisms against herbivorous insects through their allelochemical properties, affecting insect taste receptors and causing hormonal disruptions . The presence of these compounds in approximately 6% of plant species suggests selective evolutionary advantages associated with their production . Makisterone C, as part of this chemical defense arsenal, contributes to the plant's survival strategy against predatory insects and other invertebrates.
Biosynthesis and Metabolism
Biosynthetic Pathway
Phytoecdysteroids, including Makisterone C, are synthesized in plants exclusively through the mevalonate pathway using acetyl-CoA as a precursor . This biosynthetic process involves multiple enzymatic reactions that convert mevalonic acid into the characteristic ecdysteroid structure. The pathway involves the modification of the sterol backbone, including the critical conversion of the trans A/B ring juncture found in typical sterols to the cis A/B ring juncture characteristic of ecdysteroids . This transformation represents a key structural modification that distinguishes ecdysteroids from other steroid compounds and contributes to their unique biological properties.
Structural Derivatives
Research has identified derivatives of Makisterone C, including Makisterone C-20,22-acetonide isolated from Rhaponticum uniflorum . This derivative features an acetonide group at positions 20 and 22 of the Makisterone C skeleton, representing a structural modification that may influence the compound's physical and biological properties. The identification of such derivatives suggests natural metabolic transformations of Makisterone C within plant systems or potentially post-biosynthetic modifications that could be exploited for research or therapeutic purposes.
Biological Activities and Pharmacological Properties
Molecular Interactions and Mechanisms
Molecular docking and dynamics simulation studies have specifically examined the interactions between Makisterone C and key proteins involved in cancer signaling pathways, including MAPK1, MAPK3, and AKT1 . These interactions suggest that Makisterone C may interfere with critical signaling cascades involved in melanoma progression. The compound's ability to form stable complexes with these proteins indicates a potential mechanism through which it exerts its anti-cancer effects. The multi-target approach of Makisterone C action represents a significant advantage in cancer therapy, where simultaneous modulation of multiple pathways is often necessary for effective treatment.
Research Applications and Current Studies
Cancer Research Applications
The identification of Makisterone C as a potential anti-melanoma agent represents a significant research application for this compound . According to the World Health Organization, melanoma claims approximately 48,000 lives worldwide annually, highlighting the urgent need for novel therapeutic approaches . The research focusing on Makisterone C suggests that this compound may offer a new avenue for intervention in melanoma progression through its multi-target effects on cancer-related signaling pathways. The findings encourage further evaluation of Makisterone C as a potential lead compound for developing effective anti-melanoma therapies.
Structural Derivatives and Modifications
Research has explored structural modifications of Makisterone C, as evidenced by the isolation and characterization of Makisterone C-20,22-acetonide from Rhaponticum uniflorum . This derivative represents a naturally occurring modified form of Makisterone C that could potentially display altered biological activities or improved pharmacokinetic properties. The study of such derivatives contributes to our understanding of structure-activity relationships and may guide future efforts to develop semi-synthetic analogs with enhanced therapeutic properties.
Analytical Methods for Identification and Quantification
Spectroscopic Techniques
The identification and structural elucidation of Makisterone C and its derivatives rely on various spectroscopic techniques. According to the research on Makisterone C-20,22-acetonide from Rhaponticum uniflorum, UV and NMR spectroscopy, along with mass spectrometry, were employed for compound identification . These analytical methods provide complementary information about the compound's structure, including chromophore characteristics, carbon and hydrogen connectivity, and molecular weight, enabling reliable identification and structural confirmation.
Future Research Directions and Challenges
Expanding Therapeutic Applications
The promising anti-melanoma properties of Makisterone C warrant further investigation to fully elucidate its therapeutic potential . Future research should focus on validating the in silico findings through in vitro and in vivo studies to confirm the efficacy and safety of Makisterone C as an anti-cancer agent. Additionally, exploring the compound's potential effects on other cancer types could broaden its therapeutic applications. The multi-target nature of Makisterone C action suggests it might be effective against various cancers where similar signaling pathways are dysregulated.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies would contribute significantly to understanding which structural features of Makisterone C are essential for its biological activities. Such knowledge would guide efforts to develop optimized derivatives with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. The naturally occurring Makisterone C-20,22-acetonide provides an initial point of comparison for such studies .
Research Challenges
Several challenges must be addressed in future Makisterone C research. These include:
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Limited natural availability, necessitating the development of efficient extraction methods or synthetic approaches
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Potential pharmacokinetic limitations, including absorption, distribution, metabolism, and excretion properties
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Need for comprehensive toxicological evaluation to ensure safety for therapeutic applications
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Complexity of translating promising in silico findings to clinical applications
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